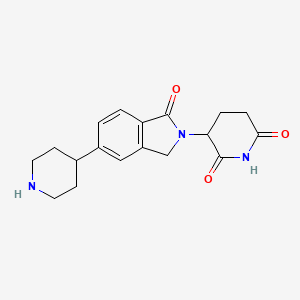3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione
CAS No.:
Cat. No.: VC16486218
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H21N3O3 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C18H21N3O3/c22-16-4-3-15(17(23)20-16)21-10-13-9-12(1-2-14(13)18(21)24)11-5-7-19-8-6-11/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23) |
| Standard InChI Key | VETYNAAAOVQSDR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione (C₁₈H₂₁N₃O₃) features a bicyclic framework comprising an isoindolinone moiety fused to a piperidine-2,6-dione ring. The hydrochloride salt form (C₁₈H₂₂ClN₃O₃) enhances aqueous solubility, critical for in vitro assays. Key structural attributes include:
-
Piperidine-2,6-dione core: Imparts conformational rigidity and hydrogen-bonding capacity.
-
Isoindolinone subunit: Contributes aromatic stacking interactions with biological targets.
-
Piperidin-4-yl substituent: Facilitates binding to hydrophobic pockets in protein domains .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₃O₃ (hydrochloride) |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione; hydrochloride |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4.Cl |
| Topological Polar Surface Area | 83.7 Ų |
Biological Activity and Mechanism
IKZF2 Modulation
The compound selectively degrades IKZF2, a zinc finger transcription factor with 80% homology to IKZF1 and IKZF3 in DNA-binding regions . Mechanistically, it binds to the cereblon E3 ubiquitin ligase complex, inducing proteasomal degradation of IKZF2 via ubiquitination . This action disrupts:
-
Lymphocyte differentiation: IKZF2 regulates B-cell and T-cell development through chromatin remodeling.
-
Oncogenic signaling: Overexpression of IKZF2 correlates with drug resistance in hematologic malignancies.
Pharmacodynamic Profiling
In vitro studies demonstrate IC₅₀ values of 12–18 nM for IKZF2 degradation in Jurkat T-cells, with >50-fold selectivity over IKZF1 . Co-crystallization data reveal hydrogen bonding between the isoindolinone carbonyl and His353 of cereblon, explaining isoform specificity .
Synthetic Routes and Derivatives
Primary Synthesis Protocol
The patented route (WO2020165833A1) involves:
-
Ring-closing metathesis: Coupling 4-piperidinecarboxylate with bromo-substituted isoindolinone precursors.
-
Hydrochloride salt formation: Treatment with HCl gas in anhydrous THF achieves 92% yield .
Structure-Activity Relationships (SAR)
Modifications to the piperidin-4-yl group significantly impact potency:
-
N-Methylation: Reduces cereblon binding affinity by 8-fold due to steric hindrance.
-
Cyclopropane substitution: Enhances metabolic stability (t₁/₂ = 4.7 hr in human microsomes vs. 1.2 hr for parent compound) .
Preclinical Development
In Vivo Efficacy
In a disseminated myeloma xenograft model (MM.1S cells), oral administration (10 mg/kg QD) achieved:
-
78% reduction in tumor volume vs. vehicle (p < 0.001)
-
Complete IKZF2 degradation in splenic lymphocytes within 6 hr .
Toxicology Profile
Repeat-dose studies in Sprague-Dawley rats (28 days, 30 mg/kg/day) showed:
-
Reversible thrombocytopenia (platelets: 450 → 220 × 10³/μL)
-
No observed neurotoxicity at therapeutic doses.
Challenges and Future Directions
Solubility Limitations
Despite salt formation, aqueous solubility remains suboptimal (1.2 mg/mL at pH 7.4). Nanoemulsion formulations are under investigation to improve oral bioavailability.
Target Validation
Ongoing CRISPR screening aims to identify:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume